5-amino-4-methyl-1H-pyrazole-1-carboxamide
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Overview
Description
5-amino-4-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1H-pyrazole-1-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxamide with ammonia under suitable conditions . Another approach involves the cyclocondensation of appropriate precursors in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amines, and various heterocyclic compounds .
Scientific Research Applications
5-amino-4-methyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as a covalent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-4-carboxamide: Similar in structure but with a methyl group at a different position.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another derivative with different substituents.
Uniqueness
5-amino-4-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a covalent inhibitor of FGFRs sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-amino-4-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-3-2-8-9(4(3)6)5(7)10/h2H,6H2,1H3,(H2,7,10) |
InChI Key |
WYNQMRQKILTOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(=O)N)N |
Origin of Product |
United States |
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